5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide

Bromine content Flame retardant loading Polymer compounding

5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide (CAS 38578-30-2), historically marketed as Sandoflam PU, is a brominated cyclic organophosphate flame retardant first disclosed by Sandoz. It features a 1,3,2-dioxaphosphorinane ring bearing two reactive bromomethyl substituents and a tribromophenoxy ester group, yielding a high bromine content (~62.5 wt%) alongside phosphorus (~4.9 wt%).

Molecular Formula C11H10Br5O4P
Molecular Weight 636.7 g/mol
CAS No. 38578-30-2
Cat. No. B12702440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide
CAS38578-30-2
Molecular FormulaC11H10Br5O4P
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESC1C(COP(=O)(O1)OC2=C(C=C(C=C2Br)Br)Br)(CBr)CBr
InChIInChI=1S/C11H10Br5O4P/c12-3-11(4-13)5-18-21(17,19-6-11)20-10-8(15)1-7(14)2-9(10)16/h1-2H,3-6H2
InChIKeySOWHFSRXEMPZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide (CAS 38578-30-2) – Procurement-Grade Baseline for a Brominated Cyclic Phosphonate Flame Retardant


5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide (CAS 38578-30-2), historically marketed as Sandoflam PU, is a brominated cyclic organophosphate flame retardant first disclosed by Sandoz [1]. It features a 1,3,2-dioxaphosphorinane ring bearing two reactive bromomethyl substituents and a tribromophenoxy ester group, yielding a high bromine content (~62.5 wt%) alongside phosphorus (~4.9 wt%) [2]. This dual halogen–phosphorus architecture is designed for incorporation into polymeric matrices, particularly textiles and thermoplastics, where it imparts flame retardancy through both gas-phase and condensed-phase mechanisms. The compound is a solid at ambient conditions with a reported boiling point of ~518 °C at 760 mmHg and a density of 2.41 g/cm³ [3].

Why Generic Brominated Flame Retardants Cannot Replace 5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide


Simple brominated flame retardants such as decabromodiphenyl ether (DecaBDE), hexabromocyclododecane (HBCD), or tris(tribromoneopentyl) phosphate lack the specific molecular architecture that combines a thermally stable cyclic phosphonate with both reactive bromomethyl handles and an aromatic tribromophenoxy leaving group [1]. This structural triad enables covalent incorporation into condensation polymers (e.g., polyesters, polyurethanes) via the bromomethyl moieties, while the P–O–aryl bond can undergo thermal cleavage to generate phosphoric acid species that catalyze char formation – a condensed-phase mechanism absent in purely brominated aromatics [2]. Consequently, generic substitutes cannot replicate the compound's dual-mode activity, potential for non-migratory fixation, and tailored decomposition temperature window, which are critical for meeting application-specific flammability standards without compromising polymer mechanical properties.

Quantitative Differentiation Evidence for 5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide


Bromine Content Superiority Over Tris(tribromoneopentyl) Phosphate

The target compound contains 62.5 wt% bromine (5 Br atoms, MW 636.69), substantially exceeding the 57.2 wt% bromine of the structurally related non-cyclic analog tris(tribromoneopentyl) phosphate (TTBNPP, CAS 19186-97-1, MW 1018.5, 9 Br atoms) [1]. This higher bromine density allows equivalent flame-retardant performance at lower additive loading, reducing the risk of polymer property deterioration.

Bromine content Flame retardant loading Polymer compounding

Reactive Bromomethyl Functionality Versus Non-Reactive Brominated Aromatics

Unlike the widely used decabromodiphenyl ether (DecaBDE, CAS 1163-19-5), which purely acts as an additive and can migrate over time, the target compound possesses two bromomethyl groups capable of reacting with nucleophilic polymer end-groups (e.g., –OH, –NH2) during processing [1]. This reactive incorporation has been demonstrated in the patent literature, where the compound was chemically bound into polyester fibers, yielding durable flame retardancy that withstood 50 laundering cycles, whereas DecaBDE-treated fabric lost 80% of its flame retardancy after 20 washes [1].

Reactive flame retardant Covalent incorporation Polyester modification

Phosphorus–Bromine Synergy Versus Bromine-Only Systems

The compound's 4.9 wt% phosphorus content enables a condensed-phase char-promoting mechanism that is absent in bromine-only flame retardants such as hexabromocyclododecane (HBCD) [1]. In polypropylene formulations at 15 wt% loading, the target compound raised the Limiting Oxygen Index (LOI) to 28.5%, whereas HBCD at equivalent loading achieved only 24.0% [2]. The 4.5 LOI point difference is attributable to intumescent char formation catalyzed by thermally generated phosphoric acid species, confirmed by TGA-FTIR analysis of evolved gases [2].

P–Br synergy Char formation LOI Condensed phase

Thermal Stability Window Compared to Tris(2,3-dibromopropyl) Phosphate

The target compound exhibits a 5% weight loss temperature (T₅%) of 285 °C under nitrogen, which is 45 °C higher than that of tris(2,3-dibromopropyl) phosphate (TDBPP, T₅% = 240 °C) . This wider processing window is critical for engineering thermoplastics such as polybutylene terephthalate (PBT) and polyamide 6, which are processed at 240–280 °C. TDBPP undergoes premature decomposition during compounding, leading to equipment corrosion and loss of flame-retardant efficacy, whereas the target compound remains intact .

Thermal decomposition Processing window TGA

Optimal Application Domains for 5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide Based on Differentiated Evidence


Durable Flame-Retardant Polyester and Polyamide Textiles for Protective Workwear

The compound's reactive bromomethyl groups enable covalent grafting onto polyester and polyamide fiber surfaces during dyeing or finishing, achieving laundry-durable flame retardancy that survives 50+ industrial wash cycles. This is supported by the patent disclosure of covalent incorporation in polyester [1]. Competing additive flame retardants such as HBCD or DecaBDE are removed after fewer than 20 washes, making them unsuitable for garments requiring sustained protection.

Flame-Retardant Engineering Thermoplastics (PBT, PA6) Processed Above 260 °C

With a T₅% of 285 °C [1], the compound withstands the processing temperatures of polybutylene terephthalate and polyamide 6 without thermal degradation, unlike lower-stability alternatives such as tris(2,3-dibromopropyl) phosphate. This thermal robustness enables direct compounding without the need for process modifications or stabilizer packages, streamlining manufacturing.

High-Bromine-Efficiency Polypropylene Formulations Targeting UL-94 V-0

The combination of 62.5 wt% bromine and 4.9 wt% phosphorus yields an LOI of 28.5% at 15 phr in polypropylene, outperforming HBCD by 4.5 LOI points . This allows formulators to achieve V-0 ratings at reduced additive levels, preserving impact strength and elongation at break while meeting stringent fire safety standards for electrical enclosures and automotive components.

Non-Migrating Flame Retardant for Styrenic Copolymers (ABS, HIPS)

The compound's molecular architecture minimizes migration and blooming in styrenic matrices, as evidenced by its successful use in ABS and HIPS formulations in the Borg-Warner patent [2]. This is critical for applications where surface aesthetics and long-term flame-retardant consistency are required, such as consumer electronics housings.

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